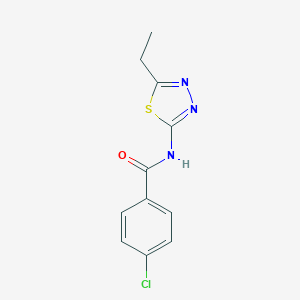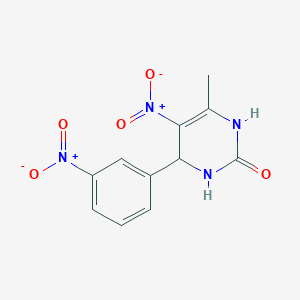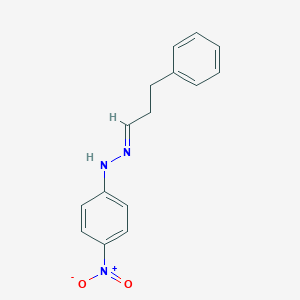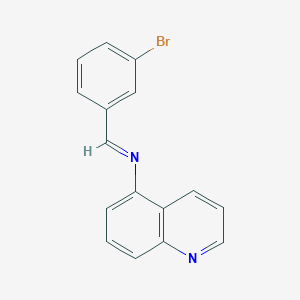
Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
概要
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to pyridine at two adjacent carbon atoms. The presence of the benzyloxy group suggests that it might have been synthesized from a phenol precursor .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The benzyloxy group could potentially be cleaved under certain conditions . The quinoline system might undergo electrophilic substitution reactions similar to other aromatic systems.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems would all influence its properties .科学的研究の応用
Calcium Channel Antagonistic Activity : Derivatives of methyl(ethyl) 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, which are closely related to the chemical , have been synthesized and demonstrated calcium channel antagonistic activities. These activities were determined through tests on isolated rat ileum and rat thoracic artery (Şimşek et al., 2006).
Cardiovascular Activity : Similar derivatives were synthesized and their effect as calcium channel antagonists was observed, indicating potential applications in cardiovascular research (Gupta & Misra, 2008).
Crystal Structures and Synthesis : Studies have been conducted on the synthesis and crystal structures of hexahydroquinoline derivatives. This research contributes to understanding the structural properties of these compounds, which is crucial for their application in drug design (Steiger et al., 2020).
In-silico Evaluation Against P. Falciparum Lactate Dehydrogenase : The reaction of various substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate led to novel 2-chloroquinoline based polyhydroquinoline with high regioselectivity. These compounds were characterized and then subjected to an in-silico analysis against P. falciparum lactate dehydrogenase (Rajesh et al., 2015).
Myorelaxant Activity : Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and related derivatives were synthesized and screened for their myorelaxant and potassium channel opening activities, showing potential for muscle relaxation applications (Gündüz et al., 2008).
Safety and Hazards
作用機序
Mode of Action
For instance, the benzylic position in the compound could potentially undergo free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving benzylic reactions
Pharmacokinetics
The compound’s structure, particularly the presence of the ester group, suggests it may undergo hydrolysis, potentially affecting its bioavailability .
Result of Action
Given the compound’s structure, it may potentially undergo various chemical reactions that could result in a range of molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ester group could be more susceptible to hydrolysis under acidic conditions .
生化学分析
Biochemical Properties
Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes, which facilitate the oxidation of the benzylic position . These interactions are crucial for the compound’s metabolic processing and its subsequent biochemical effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) . This interaction can lead to alterations in gene expression and cellular metabolism, impacting cell proliferation and apoptosis. Additionally, the compound’s effects on mitochondrial function and reactive oxygen species (ROS) production have been noted, further influencing cellular health and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, its binding to receptor tyrosine kinases can activate downstream signaling pathways, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its oxidation and subsequent metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can be distributed to different cellular compartments, affecting its localization and accumulation. These distribution patterns are crucial for its activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the compound’s activity and its interactions with other biomolecules.
特性
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-5-32-27(31)24-18(2)29-21-15-28(3,4)16-22(30)26(21)25(24)20-13-9-10-14-23(20)33-17-19-11-7-6-8-12-19/h6-14,25,29H,5,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZWDXRFHRQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B412012.png)
![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B412013.png)





![2-Naphthalenol, 1-[(5-methyl-1H-pyrazol-3-yl)azo]-](/img/structure/B412023.png)





